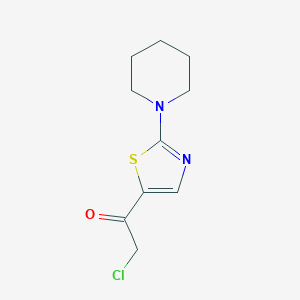
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione, also known as MTTC, is a chemical compound that belongs to the class of thiazolane-1,1,4-trione derivatives. MTTC has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these targets, such as inflammation and cell proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to affect the stat3 pathway . The downstream effects of this inhibition could include reduced inflammation and cell proliferation .
Pharmacokinetics
A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in rats . It was found to be rapidly absorbed and widely distributed in the body, with a higher exposure observed in aged rats .
Result of Action
Compounds with similar structures have been reported to have anti-inflammatory and anti-arthritic activities . These effects are likely due to the inhibition of the STAT3 pathway, which plays a key role in inflammation and cell proliferation .
Advantages and Limitations for Lab Experiments
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It also has a wide range of potential applications in various fields of scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its biological effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research on 3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione. One area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Another area of research could focus on developing new derivatives of this compound with improved biological activity and selectivity. Additionally, research could focus on the development of new applications for this compound, such as in the field of nanotechnology. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to the development of new therapies and materials with unique properties.
Synthesis Methods
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione can be synthesized through a multistep reaction using commercially available starting materials. The synthesis begins with the reaction of 4-methoxyphenylhydrazine with maleic anhydride, followed by the cyclization of the resulting intermediate with thionyl chloride to form the thiazolane-1,1,4-trione ring system. The final step involves the selective oxidation of the thiazolane ring to yield this compound.
Scientific Research Applications
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. It has also demonstrated antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. In the field of agriculture, this compound has been shown to have insecticidal and herbicidal properties, making it a potential candidate for the development of new pesticides. In the field of material science, this compound has been studied for its potential applications in the development of new materials with unique electronic and optical properties.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-9-4-2-8(3-5-9)11-7-16(13,14)6-10(11)12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQOLPZUGPWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CS(=O)(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2459976.png)

![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2459978.png)
![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459984.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2459987.png)
![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)
![Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459990.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide](/img/structure/B2459993.png)

![3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2459995.png)
![[5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2459997.png)